2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core, a methylphenoxy group, and a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.
Introduction of the Methylphenoxy Group: This step involves the reaction of the benzodiazole core with 4-methylphenol under suitable conditions to introduce the methylphenoxy group.
Attachment of the Methylprop-2-en-1-yl Group: This step involves the reaction of the intermediate product with a suitable reagent to introduce the methylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used under suitable conditions.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product. For example, halogenation can be achieved using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenoxy)methyl]-1H-benzimidazole: This compound is similar in structure but lacks the methylprop-2-en-1-yl group.
2-[(4-methylphenoxy)methyl]-1H-1,3-benzothiazole: This compound is similar in structure but contains a sulfur atom in the benzothiazole ring instead of the nitrogen atoms in the benzodiazole ring.
Uniqueness
2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the methylphenoxy and methylprop-2-en-1-yl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11H,1,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYDGZXYTYELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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